1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.292 g/mol . This compound is part of a class of chemicals known as benzo[c]chromen-6-ones, which are characterized by their fused benzene and chromene rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the alkylation of a chromen-6-one derivative with methoxy groups at the 1 and 3 positions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it affects the levels of cyclic nucleotides within cells, thereby influencing various signaling pathways. This inhibition can lead to neuroprotective effects, making it a candidate for treating neurodegenerative conditions .
Comparison with Similar Compounds
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a hydroxyl group instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
1,3-Bis-benzyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one: The presence of benzyloxy groups can enhance its lipophilicity and potentially its ability to cross biological membranes.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1,3-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H16O4/c1-17-9-7-12(18-2)14-10-5-3-4-6-11(10)15(16)19-13(14)8-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
JFZQPCXOYOHJNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC |
Origin of Product |
United States |
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